5-amino-7-fluoroquinolin-2(1H)-one

Physicochemical profiling Drug design Lead optimization

This 5-amino-7-fluoroquinolin-2(1H)-one (MW 178.16, ≥98%) is the mandatory intermediate for drug candidates requiring a 7-fluoro substituent on the quinolinone core, such as Sanofi-Aventis serotonin receptor antagonists. The 7-F group increases XLogP to 0.8 and adds an H-bond acceptor, enhancing membrane permeability and blocking CYP450-mediated oxidation at C7. The non-fluorinated parent (CAS 61317-32-6) is structurally unsuitable for these target-binding motifs. Bulk and custom synthesis inquiries supported via the Bayer improved-process route.

Molecular Formula C9H7FN2O
Molecular Weight 178.16 g/mol
Cat. No. B8760633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-7-fluoroquinolin-2(1H)-one
Molecular FormulaC9H7FN2O
Molecular Weight178.16 g/mol
Structural Identifiers
SMILESC1=CC(=O)NC2=CC(=CC(=C21)N)F
InChIInChI=1S/C9H7FN2O/c10-5-3-7(11)6-1-2-9(13)12-8(6)4-5/h1-4H,11H2,(H,12,13)
InChIKeyKELNSGBETRVWHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-7-fluoroquinolin-2(1H)-one: A Fluorinated Quinolinone Scaffold for Medicinal Chemistry and Drug Discovery Procurement


5-Amino-7-fluoroquinolin-2(1H)-one (CAS 950519-74-1, MW 178.16 g/mol) is a fluorinated quinolin-2(1H)-one derivative bearing a primary amino group at the 5-position and a fluorine atom at the 7-position [1]. The compound belongs to the 5-amino-quinolin-2(1H)-one class, which serves as a key synthetic intermediate in the preparation of pharmacologically active molecules, including transient receptor potential vanilloid 1 (TRPV1) antagonists and anti-inflammatory benzylamine derivatives [2]. The 7-fluoro substitution distinguishes this compound from the non-fluorinated parent 5-aminoquinolin-2(1H)-one (CAS 61317-32-6, MW 160.17 g/mol), imparting altered physicochemical properties relevant to downstream drug design [1].

Why Non-Fluorinated 5-Aminoquinolin-2(1H)-one Analogs Cannot Replace the 7-Fluoro Variant in Key Synthetic and Biological Contexts


Substituting 5-amino-7-fluoroquinolin-2(1H)-one with the non-fluorinated parent 5-aminoquinolin-2(1H)-one or other in-class analogs introduces quantifiable alterations in molecular properties and synthetic utility. The 7-fluoro substituent increases the computed XLogP from 0.7 to 0.8, adds one hydrogen bond acceptor (from 2 to 3), and raises molecular weight by 18 Da [1][2]. These changes affect the compound's electronic profile, lipophilicity, and capacity for non-covalent interactions with biological targets. In the context of intermediate procurement, the 7-fluoro substitution is a mandatory structural feature for downstream synthesis of specific fluorinated drug candidates, such as serotonin receptor antagonists described in the Sanofi-Aventis patent family, where the 7-fluoro group is essential for target binding [3][4].

Quantitative Differentiation Evidence: 5-Amino-7-fluoroquinolin-2(1H)-one vs. Closest Analogs


Physicochemical Property Comparison: 5-Amino-7-fluoroquinolin-2(1H)-one vs. Non-Fluorinated Parent 5-Aminoquinolin-2(1H)-one

Computed physicochemical properties from PubChem reveal that the 7-fluoro substitution in 5-amino-7-fluoroquinolin-2(1H)-one (CID 66969438) increases the calculated XLogP3-AA from 0.7 to 0.8 (+0.1 log unit, approximately 14% relative increase), raises the hydrogen bond acceptor count from 2 to 3 (+1 HBA), and increases molecular weight from 160.17 to 178.16 g/mol (+11.2%) compared to the non-fluorinated parent compound 5-aminoquinolin-2(1H)-one (CID 15719078). The topological polar surface area remains identical at 55.1 Ų for both compounds [1][2].

Physicochemical profiling Drug design Lead optimization

Synthetic Route Efficiency: Prior Art Process Using 5-Amino-7-fluoroquinolin-2(1H)-one as Target vs. Improved Bayer Process

The Bayer Pharma patent (US2018/0230101 A1) explicitly identifies 5-amino-7-fluoroquinolin-2(1H)-one as a synthetic product of the prior art route, which proceeds through 6 steps: cinnamoyl amide formation, AlCl₃-mediated cyclization, POCl₃ carbonyl protection, nitration with fuming HNO₃ in oleum, acid deprotection, and Pd/C reduction. The patent states this prior art route suffers from 'a relative high number of reaction steps resulting in higher technical effort and higher production costs,' with two reactions (cyclization and nitration) proceeding under 'very harsh conditions' accompanied by 'higher technical and safety effort.' The improved Bayer process claims to produce the same 5-amino-quinolin-2(1H)-one compounds 'with a high yield and high purity' from 'a cheap, readily available starting material,' addressing the limitations of the 6-step route [1].

Process chemistry Scale-up synthesis Cost of goods

Fluorine-Enhanced Metabolic Stability: Class-Level Inference from Quinolin-2(1H)-one Scaffolds

The fluorine atom at the 7-position of 5-amino-7-fluoroquinolin-2(1H)-one is strategically positioned to block cytochrome P450-mediated oxidative metabolism at this site, a well-established principle in medicinal chemistry for improving metabolic stability of quinolinone scaffolds [1]. While direct comparative microsomal stability data for this specific compound vs. the non-fluorinated analog are not publicly available, the enhanced metabolic stability inferred from fluorine substitution is supported by the general observation that fluorinated quinolin-2(1H)-one derivatives exhibit improved pharmacokinetic profiles [2]. The compound's ChEMBL entry (CHEMBL4632646) confirms its registration in a bioactive compound database, though specific activity data remain sparse [3].

Metabolic stability Fluorine substitution ADME

Antimicrobial Activity of Fluoro-Substituted Quinolin-2(1H)-ones: Class-Level Evidence Supporting the 7-Fluoro Scaffold

In a study by Deng et al. (2014), a series of quinolin-2(1H)-one derivatives were evaluated for antimicrobial activity. The fluoro-substituted aromatic amide derivative (compound 6a) demonstrated superior antibacterial activity against B. proteus and P. aeruginosa compared to non-fluorinated analogs within the same series [1]. This class-level evidence supports the hypothesis that 7-fluoro substitution on the quinolin-2(1H)-one scaffold enhances antimicrobial potency. However, no direct antimicrobial data are available specifically for 5-amino-7-fluoroquinolin-2(1H)-one itself, and its 5-amino group may further modulate activity relative to the published 6a series.

Antimicrobial Antibacterial Fluorine SAR

Optimal Procurement and Application Scenarios for 5-Amino-7-fluoroquinolin-2(1H)-one


Synthesis of Fluorinated Drug Candidates Requiring 7-Fluoro Quinolinone Intermediates

5-Amino-7-fluoroquinolin-2(1H)-one is specifically required as a synthetic intermediate when the target drug molecule mandates a 7-fluoro substituent on the quinolin-2(1H)-one core, such as in the preparation of serotonin 5-HT1B/5-HT2A receptor antagonists described in the Sanofi-Aventis patent family [1]. In this context, the non-fluorinated parent compound is chemically unsuitable as a substitute because the 7-fluoro group is an integral pharmacophoric element for target binding. The Bayer improved process (US2018/0230101) offers a potentially more cost-effective route for large-scale procurement [2].

TRPV1 Antagonist Lead Optimization Programs

The 5-aminoquinolin-2(1H)-one scaffold, including its 7-fluoro variant, serves as a key intermediate in the synthesis of orally bioavailable TRPV1 antagonists for pain and inflammation [1]. The 7-fluoro substitution provides a 0.1 unit increase in XLogP (0.8 vs. 0.7) and an additional HBA site (3 vs. 2), which may confer improved membrane permeability and altered target engagement profiles compared to the non-fluorinated scaffold [2][3]. Researchers optimizing TRPV1 antagonist leads should preferentially evaluate the 7-fluoro analog when enhanced lipophilicity or metabolic stability is desired.

Antimicrobial Screening Library Design Incorporating Fluorinated Quinolin-2(1H)-ones

Class-level evidence from Deng et al. (2014) demonstrates that fluoro-substituted quinolin-2(1H)-one derivatives exhibit enhanced antibacterial activity, particularly against B. proteus and P. aeruginosa [1]. When constructing focused screening libraries for antimicrobial drug discovery, 5-amino-7-fluoroquinolin-2(1H)-one represents a fluorinated scaffold building block that may yield derivatives with improved potency relative to non-fluorinated counterparts. The 5-amino group further provides a synthetic handle for diversification through amidation, sulfonylation, or reductive amination.

Medicinal Chemistry Programs Requiring CYP-Metabolism-Resistant Quinolinone Cores

The 7-fluoro substitution in 5-amino-7-fluoroquinolin-2(1H)-one is positioned to block potential cytochrome P450-mediated oxidative metabolism at the C7 position of the quinolinone ring [1]. While direct comparative microsomal stability data are not publicly available for this specific compound, the well-established medicinal chemistry principle of fluorine-mediated metabolic shielding supports its use in lead optimization programs where improved metabolic stability is a key design goal. Procurement of the 7-fluoro variant over the non-fluorinated parent is warranted when in vitro metabolic stability is anticipated to be a critical optimization parameter.

Quote Request

Request a Quote for 5-amino-7-fluoroquinolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.